molecular formula C12H14N2O B13360357 (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol

Cat. No.: B13360357
M. Wt: 202.25 g/mol
InChI Key: LYDBQGSFVDOEKM-PIJUOVFKSA-N
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Description

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol is a compound that features a cyclopentanol moiety linked to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring. Subsequent reduction and functionalization steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological properties.

    Cyclopentanol Derivatives: Compounds with a cyclopentanol moiety, known for their unique chemical reactivity.

Uniqueness

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol is unique due to the combination of the benzimidazole ring and the cyclopentanol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(1R)-2-(benzimidazol-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H14N2O/c15-12-7-3-6-11(12)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8,11-12,15H,3,6-7H2/t11?,12-/m1/s1

InChI Key

LYDBQGSFVDOEKM-PIJUOVFKSA-N

Isomeric SMILES

C1C[C@H](C(C1)N2C=NC3=CC=CC=C32)O

Canonical SMILES

C1CC(C(C1)O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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